Lafadofensine
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Overview
Description
Lafadofensine is a compound known for its role as a monoamines reuptake inhibitor. It has shown significant effects after short-term administration and is primarily used in scientific research . The compound’s molecular formula is C16H16F2N2, and it has a molecular weight of 274.31 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lafadofensine is synthesized through a series of chemical reactions involving N,N-substituted 3-aminopyrrolidine compounds . The synthetic route typically involves the reaction of 3-aminopyrrolidine with various substituents under controlled conditions to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques and purification methods to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Lafadofensine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can
Properties
CAS No. |
914989-90-5 |
---|---|
Molecular Formula |
C16H16F2N2 |
Molecular Weight |
274.31 g/mol |
IUPAC Name |
(3S)-N,N-bis(4-fluorophenyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C16H16F2N2/c17-12-1-5-14(6-2-12)20(16-9-10-19-11-16)15-7-3-13(18)4-8-15/h1-8,16,19H,9-11H2/t16-/m0/s1 |
InChI Key |
ZKEVVJGPWXTETN-INIZCTEOSA-N |
Isomeric SMILES |
C1CNC[C@H]1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Canonical SMILES |
C1CNCC1N(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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